molecular formula C10H9FO5S B1525110 2-(4-Acetyl-3-fluorobenzenesulfonyl)acetic acid CAS No. 1311317-52-8

2-(4-Acetyl-3-fluorobenzenesulfonyl)acetic acid

Cat. No.: B1525110
CAS No.: 1311317-52-8
M. Wt: 260.24 g/mol
InChI Key: FIZDULYEXVJKPG-UHFFFAOYSA-N
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Description

2-(4-Acetyl-3-fluorobenzenesulfonyl)acetic acid is a chemical compound with the molecular formula C10H9FO5S. It is characterized by a benzene ring substituted with an acetyl group, a fluorine atom, and a sulfonyl group, which is further connected to an acetic acid moiety. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Acetyl-3-fluorobenzenesulfonyl)acetic acid typically involves electrophilic aromatic substitution reactions. One common method starts with 4-fluorobenzenesulfonyl chloride, which undergoes Friedel-Crafts acylation with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting intermediate is then hydrolyzed to yield the final product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products and impurities.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Acetyl-3-fluorobenzenesulfonyl)acetic acid can undergo various chemical reactions, including:

  • Oxidation: The acetyl group can be oxidized to form a carboxylic acid.

  • Reduction: The sulfonyl group can be reduced to a sulfide.

  • Substitution: The fluorine atom can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Nucleophiles such as Grignard reagents in the presence of a suitable catalyst.

Major Products Formed:

  • Oxidation: 4-Acetyl-3-fluorobenzenesulfonic acid.

  • Reduction: 4-Acetyl-3-fluorobenzene sulfide.

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Acetyl-3-fluorobenzenesulfonyl)acetic acid has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-(4-Acetyl-3-fluorobenzenesulfonyl)acetic acid exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

  • 4-Acetylbenzenesulfonyl acetic acid

  • 3-Fluorobenzenesulfonyl acetic acid

  • 4-Fluorobenzenesulfonyl acetic acid

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Properties

IUPAC Name

2-(4-acetyl-3-fluorophenyl)sulfonylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO5S/c1-6(12)8-3-2-7(4-9(8)11)17(15,16)5-10(13)14/h2-4H,5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIZDULYEXVJKPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)S(=O)(=O)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Acetyl-3-fluorobenzenesulfonyl)acetic acid
Reactant of Route 2
2-(4-Acetyl-3-fluorobenzenesulfonyl)acetic acid
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2-(4-Acetyl-3-fluorobenzenesulfonyl)acetic acid
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2-(4-Acetyl-3-fluorobenzenesulfonyl)acetic acid
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2-(4-Acetyl-3-fluorobenzenesulfonyl)acetic acid
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2-(4-Acetyl-3-fluorobenzenesulfonyl)acetic acid

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